4-Bromoisoquinoline hydrobromide
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Overview
Description
4-Bromoisoquinoline hydrobromide is a chemical compound with the molecular formula C9H7Br2N. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisoquinoline hydrobromide can be synthesized through several methods. One common approach involves the bromination of isoquinoline. The reaction typically uses bromine in the presence of a solvent like nitrobenzene. The reaction conditions often require heating to achieve high yields .
Another method involves the cyclization of 2-alkynyl benzyl azides catalyzed by palladium. This reaction is performed in the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile. The reaction conditions are carefully controlled to ensure selectivity and high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction Reactions: Reduction of this compound can yield isoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted isoquinolines.
Oxidation Reactions: Products include isoquinoline N-oxide derivatives.
Reduction Reactions: Products include reduced isoquinoline derivatives.
Scientific Research Applications
4-Bromoisoquinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromoisoquinoline hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to bioactive molecules that can inhibit enzymes or bind to receptors. The bromine atom in the compound enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
4-Chloroisoquinoline: Similar in structure but contains a chlorine atom instead of bromine.
4-Iodoisoquinoline: Contains an iodine atom, making it more reactive than the bromo derivative.
Isoquinoline: The parent compound without any halogen substitution.
Uniqueness: 4-Bromoisoquinoline hydrobromide is unique due to its specific reactivity profile. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis. Its reactivity is intermediate between the chloro and iodo derivatives, providing a balance between stability and reactivity .
Properties
Molecular Formula |
C9H7Br2N |
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Molecular Weight |
288.97 g/mol |
IUPAC Name |
4-bromoisoquinoline;hydrobromide |
InChI |
InChI=1S/C9H6BrN.BrH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H |
InChI Key |
RXSRIFGBTKERIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Br.Br |
Origin of Product |
United States |
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